molecular formula C21H21N3O5 B2656368 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2034295-08-2

3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2656368
CAS No.: 2034295-08-2
M. Wt: 395.415
InChI Key: LKOZZZRIDNSKND-UHFFFAOYSA-N
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Description

3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.

    Attachment of the Chromenone Structure: This can be done through condensation reactions with appropriate chromenone derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine moieties but different functional groups.

    Chromenone Derivatives: Compounds with similar chromenone structures but different side chains.

Uniqueness

3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structural components suggest potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrrolidine ring : Contributes to the compound's pharmacological profile.
  • Pyrimidine moiety : Enhances selectivity towards biological targets.
  • Chromone core : Known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, particularly colon cancer and oral squamous cell carcinoma. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential .
  • Antimicrobial Properties : Preliminary investigations suggest potential antibacterial and antiviral activities, although specific data on this compound is limited .

1. Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of similar compounds on human colon cancer cell lines (HCT116 and HT29). The results indicated that analogs with structural similarities to our compound had IC50 values below 4 µM, demonstrating significant cytotoxicity. Notably, some derivatives achieved IC50 values under 1 µM, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
2a<1HCT116
2b<1HT29
3a<4HCT116

2. Antimicrobial Activity

While specific studies on our compound are lacking, related compounds have shown promising antimicrobial activity against various pathogens. For instance, certain derivatives were effective against Gram-positive bacteria but exhibited no activity against Gram-negative strains . This suggests that modifications in structure could enhance antimicrobial efficacy.

Compound TypeActivity Against
Phenolic CompoundsEffective against fungi
Caffeoylquinic AcidsEffective against bacteria

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, further promoting apoptosis .

Properties

IUPAC Name

3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-12-9-13(2)23-21(22-12)28-15-7-8-24(11-15)19(25)16-10-14-5-4-6-17(27-3)18(14)29-20(16)26/h4-6,9-10,15H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZZZRIDNSKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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